molecular formula C13H14BrFN2O B7092061 N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide

N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide

Cat. No.: B7092061
M. Wt: 313.16 g/mol
InChI Key: ZEUMCMWNCMGRCK-UHFFFAOYSA-N
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Description

N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine and fluorine atom on the pyridine ring, along with a hept-6-ynamide group

Properties

IUPAC Name

N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O/c1-2-3-4-5-6-12(18)16-9-10-7-8-11(15)17-13(10)14/h1,7-8H,3-6,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUMCMWNCMGRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)NCC1=C(N=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the hept-6-ynamide group allows for coupling reactions with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with extended molecular structures.

Scientific Research Applications

N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The presence of the bromine and fluorine atoms on the pyridine ring enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with the hept-6-ynamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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